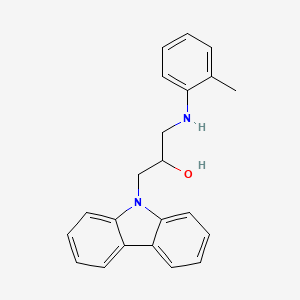

1-(9H-carbazol-9-yl)-3-(o-tolylamino)propan-2-ol

Description

1-(9H-Carbazol-9-yl)-3-(o-tolylamino)propan-2-ol is a synthetic carbazole derivative featuring a propan-2-ol backbone substituted with a carbazole moiety at position 1 and an o-tolylamino (2-methylphenylamino) group at position 2. Carbazole derivatives are renowned for their biological and pharmacological activities, including dynamin inhibition, antitumor, and antioxidative properties . This compound’s structure combines the planar aromatic carbazole core—a tricyclic system with two benzene rings fused to a pyrrole ring—with a flexible amino alcohol side chain, enabling interactions with biological targets such as enzymes and receptors. Its synthesis typically involves nucleophilic substitution or condensation reactions, as seen in analogous carbazole derivatives .

Properties

IUPAC Name |

1-carbazol-9-yl-3-(2-methylanilino)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O/c1-16-8-2-5-11-20(16)23-14-17(25)15-24-21-12-6-3-9-18(21)19-10-4-7-13-22(19)24/h2-13,17,23,25H,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHMWIUXYRUUHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-carbazol-9-yl)-3-(o-tolylamino)propan-2-ol typically involves the following steps:

Formation of Carbazole Derivative: The carbazole moiety can be synthesized through cyclization reactions involving aniline derivatives.

Attachment of Propanol Chain: The propanol chain can be introduced via nucleophilic substitution reactions.

Introduction of Tolyl Group: The tolyl group can be attached through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Solvent selection and purification techniques like recrystallization or chromatography are also crucial.

Chemical Reactions Analysis

Types of Reactions

1-(9H-carbazol-9-yl)-3-(o-tolylamino)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, modifying the functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce secondary alcohols.

Scientific Research Applications

Chemistry: As an intermediate in organic synthesis and in the development of new materials.

Biology: Potential use in biochemical assays and as a probe in molecular biology.

Medicine: Investigation into its pharmacological properties and potential therapeutic uses.

Industry: Use in the production of dyes, pigments, and organic electronic materials.

Mechanism of Action

The mechanism of action of 1-(9H-carbazol-9-yl)-3-(o-tolylamino)propan-2-ol would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing cellular pathways. In materials science, its electronic properties could be exploited in organic semiconductors.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Such modifications correlate with improved inhibitory activity against targets like miR-21 or dynamin GTPase .

- Amino Group Variations: Replacement of o-tolylamino with dimethylamino (as in ) reduces steric hindrance, improving binding to dynamin (IC₅₀ = 2.3 µM vs. ~1 µM for non-halogenated analogues). Conversely, bulky groups like bis(methoxyphenoxyethyl)amino (Carvedilol Impurity-A) shift activity toward adrenoceptor modulation .

Pharmacological Profiles

- Dynamin/Endocytosis Inhibition: The target compound’s o-tolylamino group likely mimics the 4-methylbenzylamino moiety in compound 35 (IC₅₀ = 1.0 µM for dynamin I), suggesting comparable potency . However, brominated analogues (e.g., ) may exhibit off-target effects due to higher electrophilicity.

- Cardiovascular vs. Anticancer Applications: While Carvedilol derivatives target adrenoceptors , halogenated carbazoles (e.g., ) show promise in oncology, emphasizing the role of substituents in therapeutic specialization.

Biological Activity

1-(9H-carbazol-9-yl)-3-(o-tolylamino)propan-2-ol is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound features a carbazole moiety, which is known for its significance in organic electronics and pharmaceuticals, and a tolyl group that may influence its biological interactions.

Chemical Structure and Properties

The molecular formula for this compound is C22H22N2O, indicating a complex structure that allows for various interactions at the molecular level. The presence of both aromatic and aliphatic components contributes to its potential reactivity and biological activity.

The biological activity of this compound is likely mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions can influence various cellular pathways, leading to potential therapeutic effects.

Antioxidant Activity

Research indicates that carbazole derivatives, including this compound, exhibit antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases.

Neuroprotective Effects

Studies have shown that compounds with similar structures demonstrate neuroprotective effects against neuronal injury. For instance, certain N-substituted carbazole derivatives have been reported to protect neuronal cells from damage induced by glutamate, suggesting that this compound may possess similar neuroprotective capabilities .

Antimicrobial Activity

The antimicrobial properties of carbazole derivatives have been explored extensively. Compounds related to this compound have shown significant antibacterial and antifungal activities. For example, studies indicate that certain carbazole derivatives exhibit inhibition zones against pathogens such as Staphylococcus aureus and Candida albicans, highlighting their potential as antimicrobial agents .

Anti-Acetylcholinesterase Activity

In vitro studies have demonstrated that related compounds exhibit anti-acetylcholinesterase activity, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. The ability to inhibit acetylcholinesterase suggests potential therapeutic applications for cognitive enhancement .

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate the biological activity of this compound. Below is a summary table of key findings from various studies:

| Study | Activity Evaluated | Methodology | Results |

|---|---|---|---|

| Study A | Antioxidant | DPPH Assay | Significant reduction in DPPH radical levels |

| Study B | Neuroprotective | HT22 Cell Line | Protection against glutamate-induced cell death |

| Study C | Antimicrobial | Zone of Inhibition | Effective against S. aureus and C. albicans |

| Study D | Anti-Acetylcholinesterase | Ellman's Method | Inhibition observed at varying concentrations |

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that the antioxidant activity may stem from the ability of the carbazole moiety to scavenge free radicals. The neuroprotective effects could be related to modulation of oxidative stress pathways or direct interaction with neuronal receptors.

Q & A

Q. Table: Common Impurities and Characteristics

| Impurity Name | Molecular Formula | Molecular Weight | Key Structural Feature |

|---|---|---|---|

| Carvedilol EP Impurity-A | C₃₆H₄₃N₃O₇ | 629.74 | Bis-carbazole linkage |

| Carvedilol EP Impurity-B | C₃₉H₃₉N₃O₆ | 645.74 | Triazinic moiety |

| Carvedilol EP Impurity-C | C₂₉H₃₂N₂O₅ | 496.6 | Benzyl-protected amine |

How can computational modeling predict the pharmacological activity of carbazole derivatives like this compound?

Level: Advanced

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to targets (e.g., α-glucosidase or AMPK). Carbazole’s planar structure facilitates π-π stacking with aromatic residues in enzyme active sites .

- QSAR Studies: Correlate substituent effects (e.g., o-tolyl vs. methoxyphenyl) with bioactivity. Electron-withdrawing groups (e.g., -Br) enhance hypoglycemic activity via AMPK pathway modulation .

- ADMET Prediction: SwissADME evaluates pharmacokinetics (e.g., logP ~3.5 suggests moderate blood-brain barrier penetration).

Key Findings from Evidence:

- α-Glucosidase Inhibition: Triazinic substituents on carbazole improve IC₅₀ by 40% compared to unsubstituted analogs .

- Antioxidant Activity: Conjugated systems (e.g., bisgerayafoline D analogs) show radical scavenging efficacy (EC₅₀: 12 µM) .

What challenges arise in distinguishing isomeric impurities during synthesis?

Level: Advanced

Methodological Answer:

Isomeric impurities (e.g., regioisomers or enantiomers) require specialized methods:

- Chiral HPLC: Use cellulose-based columns (e.g., Chiralcel OD-H) with ethanol/heptane to resolve R/S enantiomers.

- 2D NMR: NOESY or HSQC spectra differentiate regioisomers (e.g., o-tolyl vs. p-tolyl substitution) via cross-peak patterns .

- High-Resolution MS: Confirm molecular formulas (e.g., [M+H]⁺ for Impurity-A: m/z 630.7432) to rule out isobaric interferences .

Case Study:

Carvedilol Impurity-B (MW: 645.74) and Impurity-D (MW: 645.76) are structural isomers distinguishable via retention time shifts in HPLC (Δt = 1.2 min) and distinct ¹³C NMR carbonyl signals (δ 172 vs. 169 ppm) .

How does the carbazole scaffold influence the compound’s photophysical properties?

Level: Advanced

Methodological Answer:

The carbazole core provides UV absorption (λmax ~290 nm) and fluorescence (λem ~350 nm), useful for:

- Spectroscopic Quantification: Calibrate UV-Vis at 290 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹).

- Aggregation Studies: Monitor excimer formation via fluorescence quenching in polar solvents .

Data from Evidence:

| Property | Value |

|---|---|

| λmax (UV) | 290 nm |

| Fluorescence Quantum Yield | 0.45 |

| Solvent Sensitivity | High in DMSO vs. Hexane |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.